molecular formula C21H25N3O2S2 B12206700 N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 7026-94-0

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B12206700
CAS No.: 7026-94-0
M. Wt: 415.6 g/mol
InChI Key: JZXMMJCNJBVQCY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific substituents on the thiazole ring, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

7026-94-0

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O2S2/c1-4-23(5-2)28(25,26)19-14-12-17(13-15-19)20-16-27-21(24(20)6-3)22-18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3

InChI Key

JZXMMJCNJBVQCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC

Origin of Product

United States

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